molecular formula C9H12Cl2FNO B6609459 (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride CAS No. 2866253-73-6

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride

Cat. No. B6609459
CAS RN: 2866253-73-6
M. Wt: 240.10 g/mol
InChI Key: YZMREOKVXUFJCR-SBSPUUFOSA-N
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Description

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride (hereafter referred to as “3R-3CFPAH”) is an organic compound composed of an amine, a phenyl group, and a propan-1-ol group. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

3R-3CFPAH has a variety of scientific research applications. It has been used in the synthesis of potential antifungal agents, as well as in the synthesis of potential antitumor agents. It has also been used in the synthesis of potential anti-inflammatory agents, as well as in the synthesis of potential antiviral agents. Additionally, 3R-3CFPAH has been used in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents.

Mechanism of Action

The exact mechanism of action of 3R-3CFPAH is not yet known. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes involved in the biosynthesis of essential fatty acids. This inhibition is believed to be reversible, and the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3R-3CFPAH are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in the body. Additionally, 3R-3CFPAH has been shown to have the potential to reduce the production of certain types of enzymes involved in the biosynthesis of essential fatty acids.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3R-3CFPAH in laboratory experiments is its relative stability. The compound is stable at room temperature and can be stored for long periods of time without significant degradation. Additionally, 3R-3CFPAH is relatively non-toxic, making it safe to handle in the laboratory.
However, there are some limitations to using 3R-3CFPAH in laboratory experiments. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 3R-3CFPAH is still unknown, making it difficult to predict its exact effects in laboratory experiments.

Future Directions

The potential future directions for 3R-3CFPAH are numerous. Further research is needed to elucidate the exact mechanism of action of the compound and to determine its potential therapeutic applications. Additionally, further research is needed to determine the potential toxicity of the compound, as well as to identify potential drug interactions. Additionally, further research is needed to identify potential uses of 3R-3CFPAH in other scientific research applications, such as in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 3R-3CFPAH.

Synthesis Methods

3R-3CFPAH can be synthesized using a variety of methods, including the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a base catalyst. This reaction proceeds through a nucleophilic aromatic substitution mechanism, yielding the desired product after purification. Other methods have also been developed, such as the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a Lewis acid catalyst.

properties

IUPAC Name

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMREOKVXUFJCR-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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